molecular formula C11H8N2O3 B2773928 4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid CAS No. 851116-60-4

4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid

Cat. No. B2773928
CAS RN: 851116-60-4
M. Wt: 216.196
InChI Key: VIJZLONZUHJCAO-UHFFFAOYSA-N
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Description

“4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid” is a compound that contains a pyrrole ring . Pyrrole is a biologically active scaffold known for its diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of pyrrole-containing compounds often involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . This results in the formation of an N-acyl derivative of pyrrole .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole ring, a furan ring, and a carboxylic acid group . The InChI code for this compound is 1S/C11H8N2O3/c1-7-9(11(14)15)8(6-12)10(16-7)13-4-2-3-5-13/h2-5H,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 216.2 . It is a powder at room temperature .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Synthetic Applications in Heterocyclic Chemistry : Compounds containing furan and pyrrole moieties, such as 4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid, serve as key intermediates in the synthesis of heterocycles. Their high reactivity, particularly due to the presence of cyano groups, enables the preparation of diverse structures, including those with antibacterial properties. For example, polycyano compounds have been utilized as starting materials for synthesizing various heterocycles, demonstrating the synthetic potential of these compounds in generating structures containing furan, pyrrole, and pyridine fragments (Khil, Garmash, & Kaminskii, 2016).

Development of Antimicrobial Agents : The reactivity of furan and pyrrole derivatives has been explored for developing compounds with promising antimicrobial activities. For instance, thiazolyl and thiadiazolyl derivatives of substituted furan and pyrrole have been synthesized and shown to possess antimicrobial properties (Hassan, 2007).

Medicinal Chemistry and Biological Activity

Pharmacological Investigations : While direct information on the specific compound "this compound" was not found in the context of medicinal applications, related compounds exhibit a range of biological activities. Research into substituted furan and pyrrole derivatives includes studies on their potential as pharmacological agents, demonstrating the relevance of these chemical frameworks in drug development processes. Compounds synthesized from related chemical structures have been investigated for their analgesic and antimicrobial properties, illustrating the broad potential of furan and pyrrole derivatives in therapeutic applications (Siwek et al., 2008).

Material Science and Dye Development

Applications in Dye-Sensitized Solar Cells : The structurally related compounds, particularly those incorporating furan and pyrrole rings, have been explored for their utility in dye-sensitized solar cells (DSSCs). Theoretical studies on T-shaped organic dyes incorporating furan as the π group and cyanoacrylic acid as acceptor reveal insights into optimizing electrical and optical properties for solar energy conversion, highlighting the potential of furan-pyrrole-based compounds in renewable energy technologies (Zhang et al., 2018).

Future Directions

The future directions for research on “4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid” and other pyrrole-containing compounds are promising. Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

4-cyano-2-methyl-5-pyrrol-1-ylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c1-7-9(11(14)15)8(6-12)10(16-7)13-4-2-3-5-13/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJZLONZUHJCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)N2C=CC=C2)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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